molecular formula C13H10BClO3 B13987795 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol

6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B13987795
M. Wt: 260.48 g/mol
InChI Key: MFBJMYHUTVPLKW-UHFFFAOYSA-N
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Description

6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for their unique structural features and potential therapeutic applications. The presence of boron in its structure allows for unique interactions with biological molecules, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves a multi-step process. One common method includes the reaction of 4-chlorophenol with 2-bromobenzoic acid to form an intermediate, which is then cyclized in the presence of a boron source to yield the final product. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with enzymes and proteins.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in treating inflammatory conditions and certain cancers.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenoxy)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets, such as enzymes. The boron atom in its structure can form reversible covalent bonds with hydroxyl groups in enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to its therapeutic effects .

Properties

Molecular Formula

C13H10BClO3

Molecular Weight

260.48 g/mol

IUPAC Name

6-(4-chlorophenoxy)-1-hydroxy-3H-2,1-benzoxaborole

InChI

InChI=1S/C13H10BClO3/c15-10-2-5-11(6-3-10)18-12-4-1-9-8-17-14(16)13(9)7-12/h1-7,16H,8H2

InChI Key

MFBJMYHUTVPLKW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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